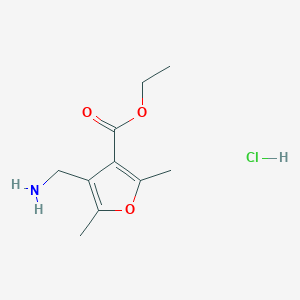

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride

Description

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride (CAS: 883544-97-6) is a substituted furan derivative with a molecular weight of 233.69 g/mol. It features a furan ring substituted with methyl groups at positions 2 and 5, an ethyl ester at position 3, and an aminomethyl group at position 4, which is protonated as a hydrochloride salt. This compound is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of hydroxamic acids and other bioactive molecules . Its hydrochloride form enhances solubility in polar solvents, facilitating its use in coupling reactions.

Properties

IUPAC Name |

ethyl 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-4-13-10(12)9-7(3)14-6(2)8(9)5-11;/h4-5,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPMTAJHINNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1CN)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the furan ring are reacted together.

Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.

Scientific Research Applications

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Amine Hydrochloride Salts

The hydrochloride salt form of the target compound shares similarities with other amine salts, such as dopamine hydrochloride (CAS: 62-31-7). However:

- Solubility and Stability: Dopamine hydrochloride is highly water-soluble due to its catechol and primary amine structure, whereas the target compound’s solubility is influenced by its hydrophobic furan and ester groups. Limited commercial availability of the target compound may reflect stability challenges in storage compared to dopamine hydrochloride .

- Biological Relevance : Dopamine hydrochloride is a neurotransmitter with direct pharmacological activity, while the target compound is a synthetic intermediate without intrinsic bioactivity .

Furan-Based Derivatives

Substituted furan esters, such as ethyl 2,5-dimethyl-3-furoate derivatives, are common in medicinal chemistry. The aminomethyl group in the target compound distinguishes it from simpler furan esters, enabling its role as a building block for complex molecules. For example, methyl 4-(aminomethyl)benzoate hydrochloride—a related compound—is used in analogous coupling reactions but features a benzene ring instead of a furan, altering electronic properties and reactivity .

Research Findings and Industrial Relevance

- Synthetic Utility: The target compound’s aminomethyl group facilitates nucleophilic substitution reactions, making it valuable for constructing heterocyclic frameworks. However, its discontinued commercial status suggests challenges in scalability or cost-effectiveness compared to alternatives like methyl 4-(aminomethyl)benzoate hydrochloride .

Biological Activity

Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride (CAS Number: 944467-99-6) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and therapeutic applications. This article presents a comprehensive overview of its biological activity, including synthesis, pharmacological characterization, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C10H15ClN2O3

- Molecular Weight: 232.69 g/mol

The compound features a furoate moiety that contributes to its biological activity and potential therapeutic effects.

Pharmacological Characterization

Recent studies have focused on the pharmacological properties of this compound. Key findings include:

- Inhibition of Enzymatic Activity: The compound exhibits significant inhibitory effects on various enzymes involved in inflammatory pathways. For example, it has shown inhibition against lipoxygenases (LOX) and cyclooxygenases (COX), which are critical in the metabolism of arachidonic acid to pro-inflammatory mediators .

- IC50 Values: In vitro assays have demonstrated that derivatives of this compound can achieve low micromolar IC50 values against specific enzymes. For instance, one derivative showed an IC50 of 71 nM against isolated 5-LOX, indicating strong inhibitory potential .

The biological activity of this compound is primarily attributed to its interaction with inflammatory mediators. The compound may modulate the inflammatory response by:

- Blocking Chemokine Receptors: It has been suggested that the compound can interfere with chemokine receptor signaling pathways, particularly CCR-3, which is involved in recruiting eosinophils to sites of inflammation .

- Regulating Pro-inflammatory Cytokines: The compound may also influence the production and release of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.

Case Studies

-

Anti-inflammatory Effects in Animal Models:

- A study involving animal models demonstrated that treatment with this compound resulted in a significant reduction in markers of inflammation compared to control groups. This suggests its potential utility in treating inflammatory diseases such as asthma and rheumatoid arthritis.

-

Cell Culture Studies:

- In vitro studies using human cell lines have shown that the compound effectively reduces the expression of inflammatory markers such as IL-6 and TNF-alpha when stimulated by pro-inflammatory agents.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Strong inhibitory effects on COX and LOX |

| Anti-inflammatory Potential | Significant reduction in cytokine levels |

| Chemokine Receptor Modulation | Interference with CCR-3 signaling |

| In Vivo Efficacy | Reduced inflammation in animal models |

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(aminomethyl)-2,5-dimethyl-3-furoate hydrochloride, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, typically involving:

- Condensation : Reaction of substituted furan precursors with aminomethylating agents under basic conditions (e.g., K₂CO₃ as a catalyst in polar aprotic solvents like DMF) .

- Reduction : Use of iron powder or catalytic hydrogenation to reduce nitro or imine intermediates to amines .

- Salt Formation : Treatment with HCl to form the hydrochloride salt. Characterization relies on NMR (¹H/¹³C for structural confirmation), HPLC (purity >95%), and mass spectrometry (exact mass verification). For intermediates, IR spectroscopy can confirm functional groups like amines or esters .

Q. Which analytical methods are recommended for purity assessment and impurity profiling?

- HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) is standard for quantifying impurities. Reference standards (e.g., USP-grade materials) ensure method validity .

- LC-MS identifies low-abundance impurities (e.g., byproducts from incomplete reduction or ester hydrolysis).

- Karl Fischer titration determines residual water, critical for salt stability .

Q. How is the compound’s stability evaluated under varying storage conditions?

Conduct stress testing :

- Thermal degradation : Incubate at 40–60°C for 4 weeks and monitor decomposition via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess photodegradation.

- pH stability : Test solubility and degradation in buffers (pH 1–12) to identify labile functional groups (e.g., ester or amine hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side products?

Use Design of Experiments (DoE) to evaluate variables:

- Catalyst loading : Adjust K₂CO₃ or alternative bases (e.g., NaH) to reduce ester hydrolysis.

- Solvent selection : Compare DMF vs. THF for reaction efficiency.

- Temperature gradients : Higher temps (80–100°C) may accelerate condensation but risk decomposition. Advanced monitoring tools like in-situ FTIR track reaction progress in real time .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

- Dynamic NMR (DNMR) : Assess rotational barriers or tautomerism in solution that may explain discrepancies.

- X-ray crystallography : Resolve ambiguous stereochemistry or proton assignments.

- DFT calculations : Optimize molecular geometries using software like Gaussian to align theoretical and experimental shifts .

Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

- pH-controlled crystallization : Use automated titrators to maintain precise HCl stoichiometry during salt formation.

- Polymorph screening : Test anti-solvent addition rates or temperature ramps to isolate the stable crystalline form.

- PAT (Process Analytical Technology) : Implement Raman spectroscopy for in-line monitoring of crystallization .

Q. How can computational modeling predict biological activity or metabolic pathways?

- Molecular docking : Screen against target receptors (e.g., enzymes or GPCRs) using AutoDock Vina to prioritize in vitro assays.

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and metabolite formation.

- MD simulations : Study stability in lipid bilayers to assess membrane permeability .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency.

- Data Validation : Cross-reference spectral data with published analogs (e.g., substituted furoates or hydrochlorides) .

- Regulatory Compliance : Align impurity thresholds with ICH Q3A/B guidelines for pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.